Product packaging for 1,5-Decalindione(Cat. No.:CAS No. 13913-82-1)

1,5-Decalindione

Cat. No.: B076397
CAS No.: 13913-82-1
M. Wt: 166.22 g/mol
InChI Key: MKIFFVCLZZRCQL-UHFFFAOYSA-N
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Description

1,5-Decalindione is a versatile and valuable decalin-derived diketone serving as a critical synthetic intermediate in organic and medicinal chemistry research. Its rigid, fused bicyclic structure provides a stereochemically defined scaffold for constructing complex molecular architectures. Researchers primarily utilize this compound as a precursor in the synthesis of natural product analogs, stereochemically diverse compound libraries, and novel pharmaceutical candidates. The compound's two ketone groups, positioned at the 1 and 5 locations of the decalin system, offer distinct reactivity profiles that can be selectively manipulated, enabling sequential functionalization and ring-forming reactions. This makes it an indispensable building block for exploring structure-activity relationships (SAR) and for the development of new synthetic methodologies, particularly in the fields of stereoselective synthesis and catalysis. As a key intermediate, this compound facilitates research into the synthesis of terpenoids, steroids, and other polycyclic systems, helping scientists investigate biological pathways and develop new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B076397 1,5-Decalindione CAS No. 13913-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIFFVCLZZRCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCC2=O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301381
Record name 1,5-decalindione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13913-82-1
Record name 13913-82-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-decalindione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 1,5 Decalindione Scaffold and Its Derivatives

Established Synthetic Strategies for 1,5-Decalindione Construction

Dehydrogenation and Oxidation-Based Routes

Dehydrogenation and oxidation reactions represent a common approach to introduce the desired diketone functionality into a pre-existing decalin framework or its precursors. These methods often involve the removal of hydrogen atoms or the introduction of oxygen to form the carbonyl groups.

A frequently employed method for the synthesis of unsaturated derivatives of this compound involves a halogenation-dehydrohalogenation sequence. mdpi.orgscispace.com This two-step process begins with the introduction of halogen atoms, typically bromine or chlorine, at positions adjacent to existing or potential carbonyl groups. The subsequent elimination of a hydrogen halide, often facilitated by a base, leads to the formation of a double bond, yielding an enedione. mdpi.orgscispace.com While effective, the yields of these protocols can vary, with reported efficiencies ranging from 36% to 69%. scispace.commdpi.comnih.gov This variability can be attributed to factors such as the specific halogenating agent, the base used for dehydrohalogenation, and the reaction conditions. The process of dehydrohalogenation is a type of elimination reaction that removes a hydrogen halide from a substrate to form an alkene. libretexts.orgwikipedia.org

Direct oxidation methods offer a more direct pathway to this compound and its derivatives, avoiding the need for a separate halogenation step. One such approach involves the direct oxidation of decalin-1,5-dione with oxygen in an acidic medium, which has been reported to yield the corresponding enedione in 54% yield. scispace.commdpi.comnih.gov This method likely proceeds through an enol intermediate.

Another powerful oxidizing agent employed in this context is 2-iodylbenzoic acid (IBX). scispace.commdpi.comnih.gov IBX is known for its ability to oxidize alcohols to carbonyl compounds effectively. orientjchem.orgresearchgate.net In the synthesis of this compound derivatives, the direct oxidation of a decalindiol precursor with IBX has been shown to be an efficient method, providing the desired dione (B5365651) in a 50% yield. scispace.commdpi.comnih.govresearchgate.net IBX is a hypervalent iodine(V) reagent that is often used in dimethyl sulfoxide (B87167) (DMSO) due to its low solubility in many other organic solvents. orientjchem.orgfrontiersin.orgwikipedia.org

Oxidation Method Precursor Reagents Yield
Direct OxidationDecalin-1,5-dioneOxygen, Acidic Medium54% scispace.commdpi.comnih.gov
Direct OxidationDecalindiolIBX (o-iodylbenzoic acid)50% scispace.commdpi.comnih.govresearchgate.net

Hydrogenation of Aromatic Precursors

The hydrogenation of aromatic compounds, particularly naphthalene (B1677914) derivatives, provides a valuable route to the saturated decalin ring system, which can then be further functionalized to yield this compound.

A key strategy for accessing the this compound scaffold begins with the perhydrogenation of commercially available naphthalene-1,5-diol. scispace.commdpi.comnih.gov This reaction involves the complete saturation of the aromatic rings to form a stereoisomeric mixture of decalindiols. scispace.comnih.gov Subsequent oxidation of this diol mixture then yields this compound. nih.gov

The choice of catalyst is crucial for the efficiency of the hydrogenation process. Raney nickel and ruthenium on carbon (Ru/C) are commonly employed heterogeneous catalysts for this transformation. researchgate.netnih.govresearchgate.nettacr.cz For instance, the perhydrogenation of naphthalene-1,5-diol using a Raney nickel W-7 catalyst in ethanol (B145695) at 100 °C and 110 bar pressure for 4 hours has been reported to give the corresponding decalindiol in 67% yield. scispace.commdpi.comnih.govresearchgate.net

Studies comparing different catalysts have shown that Ru/C can also be effective. researchgate.nettacr.cz The hydrogenation of various dihydroxynaphthalenes, including the 1,5-isomer, has been investigated using both Raney nickel (with a Cr promoter) and 5% Ru/C catalysts at 170 °C and 14 MPa. researchgate.netresearchgate.nettacr.cz However, the selective formation of decalin-1,5-diol can be challenging, and the reaction may be accompanied by the formation of undesired hydrogenolysis byproducts. researchgate.netresearchgate.netresearchgate.net The reaction conditions, including temperature, pressure, and solvent, play a significant role in the reaction rate and the relative concentration of the desired decalindiol in the final product mixture. researchgate.netnih.govresearchgate.netacs.org

Catalyst Precursor Conditions Product Yield
Raney Nickel W-7Naphthalene-1,5-diol110 bar H₂, 100 °C, 4 h, EtOHDecalin-1,5-diol67% scispace.commdpi.comnih.govresearchgate.net
5% Ru/CNaphthalene-1,5-diol14 MPa H₂, 170 °CDecalin-1,5-diolFormation observed, but selectivity can be an issue researchgate.netresearchgate.nettacr.cz
Raney Ni (Cr promotor)Naphthalene-1,5-diol14 MPa H₂, 170 °CDecalin-1,5-diolFormation observed, but selectivity can be an issue researchgate.netresearchgate.nettacr.cz

Cyclization and Condensation Reactions

Cyclization and condensation reactions offer alternative strategies for constructing the this compound framework, often by forming one of the rings through intramolecular bond formation. These methods can provide access to a variety of substituted derivatives.

Condensation reactions, such as the aldol (B89426) condensation, can be utilized in the synthesis of related structures. researchgate.net For example, the alkoxide-catalyzed condensation of 1-methyl-2-acetylcyclohexene with 1-decalone has been studied, leading primarily to a simple aldol condensation product. researchgate.net While not directly yielding this compound, this illustrates the principle of using condensation reactions to build larger cyclic systems. researchgate.net More broadly, carbonyl condensation reactions are fundamental in organic synthesis for forming new carbon-carbon bonds, where an enolate acts as a nucleophile attacking another carbonyl compound. libretexts.orgvanderbilt.edu

Transannular cyclization reactions of larger ring systems, such as cyclooctane-1,5-dione, can also lead to bicyclic structures, demonstrating the utility of intramolecular reactions in forming fused ring systems. rsc.org The Dieckmann cyclization, an intramolecular condensation of a diester to form a β-keto ester, is another powerful tool for constructing five- and six-membered rings and has been employed in the synthesis of complex polycyclic molecules. core.ac.uk While specific examples directly leading to this compound are less common in the provided context, these general principles of cyclization and condensation remain highly relevant for the synthesis of this and related bicyclic diones.

Dieckmann Condensation and Related Intramolecular Cyclizations

The Dieckmann condensation is a well-established intramolecular reaction of diesters using a base to form β-keto esters. wikipedia.orglibretexts.org This method is particularly effective for creating five- and six-membered rings, making it a suitable approach for constructing the decalin ring system. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an enolate ion at an α-position of one ester group, which then attacks the carbonyl carbon of the second ester group in an intramolecular fashion. libretexts.orgorganicchemistrytutor.com This nucleophilic attack leads to a cyclic β-keto ester intermediate. libretexts.org A full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester. libretexts.org

While the Dieckmann condensation itself is a powerful tool, related intramolecular cyclizations also play a role in synthesizing complex cyclic systems. For instance, intramolecular Schmidt reactions of azido-ketones have been utilized to construct indolizidine derivatives, a different heterocyclic system, but the principle of intramolecular ring formation is analogous. beilstein-journals.org Radical cyclization is another powerful method for forming five- and six-membered rings through a C-C bond-forming process. cas.cn

Alkoxide-Catalyzed Condensation Reactions

Alkoxide-catalyzed condensation reactions are fundamental in the synthesis of this compound and its derivatives. These reactions often involve aldol-type condensations where an enolate, generated by an alkoxide base, adds to a carbonyl group. ufl.edu For example, the alkoxide-catalyzed condensation of 1-methyl-2-acetylcyclohexene with this compound has been studied, leading primarily to products of aldol condensation. researchgate.net

The formation of the this compound scaffold can be achieved through the perhydrogenation of naphthalene-1,5-diol, followed by oxidation of the resulting decalindiol mixture. scispace.comresearchgate.net Reagents such as tetra-n-propylammonium perruthenate (TPAP) have been found to be effective for this oxidation step, yielding a mixture of cis- and trans-1,5-decalindione. scispace.com The basic propoxide intermediates formed on copper surfaces can also catalyze aldol condensation and esterification reactions. ufl.edu

Michael Addition Strategies for Decalindione Ring Formation

The Michael addition, or conjugate addition, is a key strategy for forming the 1,5-dicarbonyl unit characteristic of the decalindione scaffold. researchgate.netmasterorganicchemistry.com This reaction involves the addition of a nucleophile, typically an enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This process is highly effective for carbon-carbon bond formation. researchgate.net

A classic example that incorporates a Michael addition is the Robinson annulation, which is a method for forming a six-membered ring. uni-hamburg.delibretexts.org This reaction sequence begins with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to close the ring. uni-hamburg.de This powerful combination of reactions allows for the construction of the decalindione ring system from acyclic or monocyclic precursors. The resulting 1,5-dicarbonyl relationship in the product is a direct outcome of the initial Michael addition step. masterorganicchemistry.com

Advanced and Stereoselective Synthetic Pathways

Building upon classical methods, advanced and stereoselective synthetic routes have been developed to access specific isomers and functionalized derivatives of this compound with high precision.

Derivatization via Silyl (B83357) Enol Ethers and Bis(trimethylsilyloxy)dienes

Silyl enol ethers are versatile intermediates for the derivatization of ketones like this compound. They can be prepared from the parent ketone and serve as nucleophiles in various reactions. orgsyn.org For instance, this compound can be converted into its corresponding bis(trimethylsilyloxy)diene. researchgate.net This diene is a key precursor that can be oxidized to form unsaturated diones. researchgate.netnih.gov Specifically, air oxidation of the bis(trimethylsilyloxy)diene derived from this compound provides a high-yielding route to 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. researchgate.netnih.gov

The reaction of silyl enol ethers with various electrophiles allows for the introduction of a wide range of functional groups. fu-berlin.de Lewis acid-catalyzed cycloadditions of silyl enol ethers with α,β-unsaturated esters can produce substituted cyclobutanes. orgsyn.org Furthermore, the reaction of silyl enol ethers with alkali metal alkoxides can generate enolates, which can then be trapped with electrophiles like benzaldehyde. rsc.org

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity is crucial when functionalizing a molecule with multiple reactive sites like this compound. By choosing appropriate reagents and reaction conditions, specific positions on the decalindione scaffold can be targeted. For example, protein engineering of enzymes like unspecific peroxygenases (UPOs) has enabled highly chemo- and regioselective oxidations of aromatic and benzylic carbons in various substrates. nih.gov

In the context of this compound, selective reactions can be performed on one of the two carbonyl groups or at the α-positions. The formation of silyl enol ethers can be controlled to be regioselective, which then directs subsequent reactions. researchgate.net The choice of base and reaction conditions in condensation reactions can also influence the regioselectivity of the initial enolate formation, leading to different products.

Asymmetric Synthetic Routes to Chiral this compound Analogues

The development of asymmetric synthetic routes allows for the preparation of enantiomerically enriched or pure chiral analogues of this compound. uwindsor.ca This is often achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. researchgate.netsigmaaldrich.com

One strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed. Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate large quantities of a chiral product. sigmaaldrich.com For instance, chiral oxazaborolidinium ions have been used as effective Lewis acid catalysts in a variety of asymmetric transformations. sigmaaldrich.com

In the context of decalindione synthesis, asymmetric Michael additions can be employed to set the stereochemistry early in the synthetic sequence. nih.gov Furthermore, stereoselective reduction of a prochiral diketone can lead to chiral diols, which can then be further manipulated. chemrxiv.org Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the starting material, is another powerful technique for producing enantiopure compounds. mdpi.com These advanced methods provide access to specific stereoisomers of this compound derivatives, which is critical for applications in areas such as medicinal chemistry and materials science. chemrxiv.org

Enzymatic Transformations (e.g., Horse Liver Alcohol Dehydrogenase)

The application of enzymes in organic synthesis provides a powerful tool for the creation of chiral molecules from symmetrical precursors. Horse Liver Alcohol Dehydrogenase (HLADH, EC 1.1.1.1) is a particularly versatile oxidoreductase that has been extensively utilized for the stereospecific reduction of symmetrical diketones, including the this compound scaffold and its isomers. This enzymatic approach is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure chiral synthons. cdnsciencepub.compsu.edu

The primary value of using HLADH lies in its ability to catalyze the stereospecific transformation of achiral or meso diketones into chiral hydroxy-ketones. cdnsciencepub.com The enzyme exhibits high regio- and stereospecificity, selectively reducing only one of the two carbonyl groups in a predictable manner. psu.edu For decalindione substrates, HLADH-catalyzed reductions typically yield hydroxy-ketones with an (S)-alcohol configuration. psu.edu This selective reduction of one ketone function provides a direct route to valuable chiral building blocks that can be used in the synthesis of complex natural products and other target molecules. psu.edu

Research into the substrate suitability of various decalindiones for HLADH has shown that the enzyme accepts a range of isomers. cdnsciencepub.com The efficiency of the reduction, however, is highly dependent on the specific structure and stereochemistry of the substrate. The relative rates of reduction for several decalindione derivatives have been determined spectrophotometrically by monitoring the change in optical density from the oxidation of the NADH cofactor at 340 nm. cdnsciencepub.com These kinetic studies provide a reliable indicator of the feasibility of preparative-scale enzymatic reductions. cdnsciencepub.com

Research Findings on HLADH-Catalyzed Reduction of Decalindiones

A systematic investigation into the reduction of a series of decalindione substrates by Horse Liver Alcohol Dehydrogenase revealed varying levels of reactivity. The study compared the initial reduction rates of these bicyclic diketones to that of cyclohexanone (B45756), a standard reference ketone for HLADH. cdnsciencepub.com

The results, summarized in the table below, demonstrate that the enzyme's stereospecificity and efficiency are influenced by the substrate's geometry. For instance, both cis- and trans-fused decalindiones serve as substrates, but their relative reduction rates differ significantly. cdnsciencepub.com The preparative-scale reductions of these symmetrical diketones, using ethanol for cofactor recycling, successfully yield enantiomerically pure hydroxy-ketones. psu.edu This methodology highlights the synthetic utility of HLADH in accessing chiral intermediates from readily available symmetrical starting materials. psu.edu

Table 1: Relative Rates of HLADH-Catalyzed Reduction of Decalindione Substrates

This interactive table presents data on the initial reduction rates of various decalindione substrates relative to cyclohexanone, as catalyzed by Horse Liver Alcohol Dehydrogenase (HLADH). The data is derived from spectrophotometric assays. cdnsciencepub.com

Substrate (Decalindione Isomer)Relative Reduction Rate (%)*
Cyclohexanone (Reference)100
cis-2,7-Decalindione12
trans-2,7-Decalindione29
(±)-trans-2,6-Decalindione14
trans-Bicyclo[4.4.0]decane-3,9-dione1.8
cis-Bicyclo[4.4.0]decane-3,8-dione1.1
Bicyclo[4.4.0]dec-1(6)-ene-3,8-dione0.8
meso-cis-2,6-Decalindione0.4
4α-(2-Carboxyethyl)-trans-decalin-2,7-dione0.2

Rates were determined spectrophotometrically at 25°C in a 0.1 M phosphate (B84403) buffer (pH 7) with the substrate and NADH. cdnsciencepub.com

Reactivity Profiles and Mechanistic Investigations of 1,5 Decalindione Transformations

Carbonyl Group Reactivity in 1,5-Decalindione

The carbonyl groups in this compound are the primary sites of chemical reactivity, undergoing a range of transformations including nucleophilic additions, condensations, and reactions involving the corresponding enolates.

The presence of two carbonyl groups allows for the possibility of intramolecular reactions, provided a suitable base is used to generate an enolate. In the case of 1,5-dicarbonyl compounds like this compound, intramolecular aldol (B89426) condensation is a favorable process that leads to the formation of a stable six-membered ring. libretexts.orgchemistrysteps.comyoutube.comquimicaorganica.org The reaction proceeds by the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone within the same molecule. chemistrysteps.com Subsequent dehydration of the resulting β-hydroxy ketone yields an α,β-unsaturated ketone. The formation of five- or six-membered rings is generally favored in intramolecular aldol condensations due to their inherent thermodynamic stability. libretexts.orgchemistrysteps.comyoutube.comquimicaorganica.org For this compound, this would result in the formation of a new six-membered ring fused to the existing decalin system.

The Knoevenagel condensation offers another pathway for C-C bond formation, reacting carbonyl compounds with active methylene (B1212753) compounds in the presence of a basic catalyst. nih.govresearchgate.net This reaction typically involves the nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration step to yield a stable, conjugated product. nih.gov Malononitrile is a common active methylene compound used in Knoevenagel condensations. researchgate.net The reaction is often catalyzed by a weak base and can be carried out under mild conditions. nih.govresearchgate.net

The formation of enolates from this compound is a critical step in many of its synthetic transformations. The regioselectivity of enolate formation, which is the selective deprotonation at a specific α-carbon, can be controlled by the reaction conditions. quimicaorganica.org This control is crucial as this compound possesses multiple non-equivalent α-hydrogens. The choice of base, solvent, and temperature determines whether the kinetic or thermodynamic enolate is formed. quimicaorganica.org

Kinetic enolates are formed by the rapid removal of the most accessible, least sterically hindered α-proton, typically using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures. quimicaorganica.org

Thermodynamic enolates are the more stable enolates, usually more substituted, and are favored under conditions that allow for equilibration, such as higher temperatures and the use of a smaller, weaker base. quimicaorganica.org

Once formed, these enolates can be trapped with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-position. quimicaorganica.org The ability to control the regioselectivity of enolate formation allows for targeted alkylation at specific positions on the this compound framework.

Reduction Reactions of this compound

The reduction of the carbonyl groups in this compound to alcohols is a key transformation that introduces new stereocenters. The stereochemical outcome of these reductions is of significant interest.

The reduction of ketones with hydride reagents like sodium borohydride (B1222165) (NaBH4) is a common synthetic procedure. researchgate.netresearchgate.netnih.govbham.ac.uk The diastereoselectivity of this reduction in cyclic ketones is influenced by the steric and electronic environment around the carbonyl group. The approach of the hydride reagent to either of the two faces (π-faces) of the planar carbonyl group can lead to different stereoisomers. The stereoselectivity is often governed by the steric hindrance on each face, with the hydride preferentially attacking from the less hindered side. In the context of this compound, the fused ring system creates a distinct steric environment on each face of the two carbonyl groups, leading to the potential for high diastereoselectivity in reduction reactions. Theoretical studies on the reduction of substituted cyclohexanones have shown that the stereochemical outcome can be accurately predicted by considering the transition state of the reaction. researchgate.netnih.gov

The stereochemical course of the reduction of this compound is dependent on the reducing agent and the reaction conditions. The use of different hydride reagents can lead to different diastereomeric ratios of the resulting diols. For instance, in the reduction of similar cyclic diketones, the choice between sodium borohydride and other reducing agents can significantly alter the stereochemical outcome. The inherent steric bias of the decalin ring system is a major factor in determining the direction of nucleophilic attack by the hydride.

Oxidation and Dehydrogenation Reactions of this compound Systems

Oxidation and dehydrogenation reactions provide routes to introduce unsaturation or additional carbonyl functionality into the this compound system.

One of the notable oxidation reactions of ketones involves the use of selenium dioxide (SeO2). nih.goviu.eduresearchgate.netwikipedia.org This reagent is known to oxidize the methylene group adjacent to a carbonyl group to afford an α-diketone. nih.govwikipedia.org The mechanism of this reaction, known as the Riley oxidation, involves the enol tautomer of the ketone. wikipedia.org For this compound, this reaction could potentially lead to the formation of a 1,2,5-trione derivative.

Dehydrogenation of cyclic ketones to their corresponding α,β-unsaturated derivatives is a valuable transformation. Catalytic dehydrogenation using palladium on carbon (Pd/C) is an effective method for achieving this. nih.govrsc.orgyale.edu This process can be carried out without the need for external oxidants or hydrogen acceptors, with molecular hydrogen being the only byproduct. nih.govrsc.org The application of this methodology to this compound would be expected to yield the corresponding enone or dienone, introducing valuable synthetic handles for further functionalization.

Data Tables

Table 1: Common Reagents in this compound Transformations

Reagent/Catalyst Reaction Type
Sodium Hydroxide (NaOH) Aldol Condensation
Piperidine Knoevenagel Condensation
Lithium Diisopropylamide (LDA) Enolate Formation (Kinetic)
Sodium Hydride (NaH) Enolate Formation (Thermodynamic)
Alkyl Halides (R-X) Alkylation
Sodium Borohydride (NaBH4) Reduction
Selenium Dioxide (SeO2) Oxidation

Table 2: Potential Products from Reactions of this compound

Reaction Potential Product Type
Intramolecular Aldol Condensation Fused α,β-Unsaturated Ketone
Knoevenagel Condensation α,β-Unsaturated Dicarbonyl Compound
Alkylation α-Alkyl-1,5-decalindione
Reduction Decalindiol
Oxidation (with SeO2) 1,2,5-Decalintrione

Oxidative Cleavage and Rearrangements

The Baeyer-Villiger oxidation represents a key oxidative rearrangement for ketones. While direct studies on this compound are not extensively detailed in readily available literature, the principles of this reaction can be applied. Treatment of a cyclic ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. In the case of this compound, this could potentially lead to the formation of a dilactone or undergo further rearrangements depending on the stereochemistry of the starting material and the reaction conditions.

Another method for oxidative cleavage involves ozonolysis of unsaturated derivatives of this compound. For instance, if one of the ketone functionalities is converted to an enol ether or an enamine and then subjected to ozonolysis, the ring can be cleaved to yield a dicarboxylic acid derivative or a keto-acid, respectively. The subsequent workup conditions (reductive or oxidative) will determine the final oxidation state of the resulting functional groups.

The following table summarizes potential oxidative cleavage reactions of this compound derivatives:

Starting Material DerivativeReagentPotential Products
This compoundPeroxy Acid (e.g., m-CPBA)Dilactone
Enol ether of this compound1. O₃; 2. Reductive WorkupKeto-aldehyde
Enol ether of this compound1. O₃; 2. Oxidative WorkupKeto-carboxylic acid

Radical Pathways in Oxidative Processes

Radical-mediated reactions offer alternative pathways for the transformation of this compound. While specific literature on radical pathways for this particular diketone is sparse, general principles of radical chemistry suggest potential transformations. For instance, in the presence of a radical initiator and a suitable oxidizing agent, it is conceivable that radical intermediates could be formed at the α-positions to the carbonyl groups. These radicals could then undergo various reactions, including fragmentation of the carbon skeleton or reaction with molecular oxygen to form peroxy radicals, which could subsequently rearrange or be reduced to form hydroxylated or further oxidized products.

The generation of radical cations from this compound via single-electron transfer (SET) to a photosensitizer or an electrode could also initiate oxidative processes. These radical cations could undergo C-C bond cleavage or react with nucleophiles present in the reaction medium, leading to a variety of functionalized products.

Carbon-Carbon Bond Scission Reactions (e.g., Haller-Bauer Cleavage)

The Haller-Bauer reaction is a classic example of a carbon-carbon bond cleavage that occurs in non-enolizable ketones upon treatment with a strong base, such as sodium amide. For this compound to undergo a Haller-Bauer-type cleavage, it would first need to be derivatized at the α-positions to both carbonyl groups to prevent enolization. For example, exhaustive methylation at all four α-positions would yield a suitable substrate.

Upon treatment of such a derivatized this compound with a strong base, nucleophilic attack at one of the carbonyl carbons would occur. This would be followed by cleavage of one of the adjacent C-C bonds, leading to the formation of a carbanion and a carboxylic acid amide. The specific bond that cleaves would depend on the stability of the resulting carbanion. This reaction provides a powerful method for the ring-opening of the decalin system and the introduction of new functional groups.

A hypothetical Haller-Bauer cleavage of a tetramethylated this compound is presented in the table below:

SubstrateBaseKey IntermediateProducts
Tetramethyl-1,5-decalindioneSodium Amide (NaNH₂)CarbanionCarboxylic acid amide and a hydrocarbon fragment

Heteroatom Incorporations and Derivatizations

The carbonyl groups of this compound are prime sites for the incorporation of heteroatoms, leading to the synthesis of a variety of heterocyclic structures. These reactions often involve condensation with dinucleophiles.

For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of diazadecalin derivatives, such as pyrazolo- or pyridazino-fused decalins, depending on the reaction conditions and the subsequent oxidation state. Similarly, reaction with hydroxylamine (B1172632) can yield oxazadecalin derivatives.

The ketone functionalities can also be transformed into other functional groups containing heteroatoms. For example, a Wittig-type reaction using a phosphorus ylide containing a heteroatom in the side chain could be employed to introduce functionalities such as ethers or thioethers. Furthermore, reduction of the diketone to the corresponding diol, followed by cyclization reactions, can also be a route to oxygen-containing heterocycles.

The following table illustrates some potential heteroatom incorporation reactions starting from this compound:

ReagentResulting Heterocycle/Derivative
HydrazineDiazadecalin derivative
HydroxylamineOxazadecalin derivative
Phosphorus ylide with heteroatomAlkene with heteroatom-containing side chain
Reducing agent (e.g., NaBH₄) followed by cyclizationOxygen-containing heterocycle

Stereochemical Investigations in 1,5 Decalindione Chemistry

Conformational Analysis of Decalin-1,5-dione Systems

The decalin framework, composed of two fused cyclohexane (B81311) rings, can exist as two distinct stereoisomers: cis-decalin and trans-decalin. libretexts.org This fundamental isomerism is the starting point for understanding the conformational landscape of 1,5-decalindione. The six-membered rings in these systems preferentially adopt a chair conformation to minimize angular and torsional strain. libretexts.orgtransformationtutoring.com

For the parent decalin, the trans-isomer is approximately 2 kcal/mol more stable than the cis-isomer, primarily due to unfavorable non-bonded interactions within the concave face of the cis-isomer. libretexts.org In this compound, the presence of two sp²-hybridized carbonyl carbons alters the geometry. However, the fundamental rigidity of the trans-fused system and the flexibility of the cis-fused system remain. The introduction of substituents on the decalin ring system can shift the conformational equilibrium. For instance, in related 1,5-diaza-cis-decalins, the equilibrium between conformers is sensitive to the nature of substituents on the nitrogen atoms. nih.govacs.org

Conformational flexibility differs significantly between the cis and trans isomers. Trans-decalin is conformationally locked; it cannot undergo a chair-chair ring flip without causing immense ring strain. masterorganicchemistry.comchemistrysteps.com This rigidity means that substituents are fixed in either axial or equatorial positions.

In stark contrast, cis-decalin is flexible and can undergo a concerted chair-chair interconversion of both rings. libretexts.org This ring flip converts axial substituents to equatorial ones and vice-versa, with a relatively low energy barrier of about 10-12 kcal/mol. libretexts.orgfiveable.me This process allows the molecule to adopt the most thermodynamically stable conformation, which typically places bulky substituents in equatorial positions to minimize 1,3-diaxial interactions. transformationtutoring.commasterorganicchemistry.com The specific conformations of substituted 1,5-decalindiones will therefore depend on the stereochemistry of the ring junction and the steric demands of any substituents.

Diastereoselectivity and Enantioselectivity in Reactions Involving this compound

The defined three-dimensional structure of this compound isomers makes them valuable substrates for stereoselective reactions. The facial bias created by the ring's conformation can direct incoming reagents to attack from a specific direction, leading to the preferential formation of one diastereomer or enantiomer over others. msu.edu

For example, the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives can be catalyzed by chiral 1,5-diaza-cis-decalin metal complexes, demonstrating how the decalin framework can create a chiral environment to induce high enantioselectivity (44-96% ee). nih.gov

Several factors are crucial for achieving high stereochemical control in reactions involving this compound. fiveable.me

Substrate Structure : The inherent stereochemistry of the decalin ring (cis or trans) and the position of existing stereocenters are primary determinants of selectivity. masterorganicchemistry.com

Reagents and Catalysts : The use of chiral reagents, chiral auxiliaries, or chiral catalysts can create a diastereomeric transition state that favors the formation of one stereoisomer. fiveable.meyoutube.com For instance, chiral ligands on a metal catalyst can effectively block one face of the substrate from reaction. mdpi.com

Reaction Conditions : Temperature, solvent, and the presence of additives can influence the conformational equilibrium of the substrate and the transition state energies, thereby affecting the stereochemical outcome. acs.orgfiveable.me

Research has shown that reactions of chiral seven-membered-ring enolates are highly diastereoselective due to steric and torsional interactions that differentiate the two faces of the enolate. nih.gov Similar principles apply to the six-membered rings of the decalin system.

Resolution Techniques for Racemic this compound Derivatives

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers) of a this compound derivative, resolution is required to isolate the individual enantiomers. libretexts.org Common methods include:

Chemical Resolution : This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. slideshare.netorgosolver.com Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. Chiral acids like tartaric acid or chiral bases like brucine (B1667951) are often used as resolving agents. libretexts.org

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Enzymatic Resolution : Enzymes are inherently chiral and can exhibit high selectivity for one enantiomer in a racemic mixture. orgosolver.com This method, known as kinetic resolution, involves the enzyme selectively catalyzing a reaction on one enantiomer, allowing the unreacted enantiomer to be recovered in high purity. rsc.org

Stereochemical Implications for Synthetic Strategies

The well-defined stereochemistry of the this compound framework makes it a powerful building block in the total synthesis of complex molecules, such as steroids and other natural products. whiterose.ac.uk Control over the stereocenters of the decalin core is essential for achieving the correct three-dimensional structure of the final target.

A notable example is the synthesis of analogues of 1α,25-dihydroxyvitamin D₃ (calcitriol), a hormonally active form of vitamin D. In one approach, the synthesis starts from the readily available trans-fused (4aR,8aS)-octahydronaphthalene-1,5-dione. nih.gov This chiral starting material sets the absolute stereochemistry of the C and D rings of the target molecule. The C₂-symmetry of certain decalin-1,5-dione derivatives can be exploited to introduce two identical fragments simultaneously, leading to highly convergent and efficient synthetic routes. nih.gov The rigidity and predictable reactivity of the trans-decalindione core are crucial for the success of such strategies.

Spectroscopic Characterization Methodologies in 1,5 Decalindione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules like 1,5-Decalindione. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. acdlabs.com

Proton (¹H) NMR spectroscopy is a primary tool for determining the structure of organic compounds containing hydrogen atoms. acdlabs.com The spectrum provides information about the different chemical environments of protons, their relative numbers, and their proximity to other protons. acdlabs.comlibretexts.org In a typical ¹H NMR spectrum, the chemical shift (δ) indicates the electronic environment of a proton. acdlabs.com For this compound, the protons on carbons adjacent to the carbonyl groups are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to other methylene (B1212753) and methine protons in the decalin ring system.

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. acdlabs.com This allows for a quantitative assessment of the different types of protons in the molecule. Furthermore, the splitting pattern, or multiplicity, of a signal reveals the number of neighboring protons through a phenomenon known as spin-spin coupling. acdlabs.com This information is crucial for establishing the connectivity of atoms within the molecule. libretexts.org

Hypothetical ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.50 - 2.80Multiplet8HProtons on carbons adjacent to carbonyls (C2, C4, C6, C8)
1.80 - 2.10Multiplet8HRemaining methylene and methine protons (C3, C7, C9, C10)

Note: This is a generalized representation. The actual spectrum would be more complex due to the stereochemistry of the decalin ring system.

Carbon-13 (¹³C) NMR spectroscopy provides direct insight into the carbon framework of a molecule. nih.govbhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, revealing the total number of non-equivalent carbons. ksu.edu.sa The chemical shift of each carbon signal is indicative of its chemical environment, including its hybridization and proximity to electron-withdrawing groups like carbonyls. bhu.ac.inksu.edu.sa

For this compound, the carbonyl carbons are the most deshielded and will appear significantly downfield, typically in the range of 205-220 ppm for ketones. bhu.ac.in The other sp³ hybridized carbons of the decalin ring will resonate at higher fields.

Typical ¹³C NMR Chemical Shift Ranges:

Type of CarbonChemical Shift (ppm)
Ketone (C=O)205 - 220
Alkane (CH, CH₂)10 - 70

Proton-decoupled ¹³C NMR spectra, where each carbon appears as a single line, are most commonly used for simplicity and clarity. ksu.edu.sa This allows for a straightforward count of the number of unique carbon environments in the molecule.

For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques provide greater resolution by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, helping to establish the connectivity of the proton network within the molecule. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.orgcreative-biostructure.com This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close spatial proximity, typically within 5 Å, regardless of whether they are bonded. libretexts.orgcreative-biostructure.com NOESY is crucial for determining the three-dimensional structure and stereochemistry of a molecule by identifying which protons are near each other in space. creative-biostructure.com

Together, these advanced 2D NMR methods provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. escholarship.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. utdallas.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. mvpsvktcollege.ac.in These absorption frequencies are characteristic of the types of bonds and functional groups present. utdallas.edu For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups.

Characteristic IR Absorption Frequencies:

Functional GroupBond VibrationFrequency Range (cm⁻¹)
KetoneC=O stretch1700 - 1725
AlkaneC-H stretch2850 - 3000

The presence of a strong peak in the 1700-1725 cm⁻¹ region is a clear indicator of the ketone functional groups in this compound. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule as a whole and can be used for identification by comparison with a known spectrum. specac.com

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and obtaining structural information about a molecule through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. libretexts.org For this compound (C₁₀H₁₄O₂), the nominal molecular weight is 166.22 g/mol . Electron ionization (EI) is a common method for analyzing small, volatile molecules like this compound, where high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. libretexts.org

Research on the synthesis of related compounds has reported mass spectral data for a 4:1 mixture of cis- and trans-1,5-decalindione. mdpi.comresearchgate.net The mass spectrum (electron impact) shows a molecular ion (M⁺) peak at an m/z of 166, confirming the molecular weight. researchgate.net The fragmentation pattern provides valuable structural clues, with significant fragments observed at various m/z values. These fragments arise from characteristic cleavages of the decalindione framework. Another study on various decalindione substrates also confirms the molecular ion peak at m/e 166 for cis-bicyclo[4.4.0]decane-3,9-dione, an isomer of this compound. cdnsciencepub.com

Table 1: Key Mass Spectrometry Fragmentation Data for this compound Isomers researchgate.net
m/z ValueRelative Intensity (%)Potential Fragment Identity
16649[M]⁺ (Molecular Ion)
13814[M-CO]⁺ or [M-C₂H₄]⁺
12324[M-C₃H₇]⁺
11038Unavailable
9752Unavailable
84100Base Peak
6770Unavailable
5580Unavailable

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures mass-to-charge ratios with very high accuracy, typically to four or more decimal places. reddit.com This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula. mdpi.com While standard MS can confirm the nominal mass of this compound as 166, HRMS can distinguish it from other molecules that have the same nominal mass but different elemental compositions. reddit.com

For instance, the exact mass of this compound (C₁₀H₁₄O₂) is 166.0994, whereas an isobaric compound like C₁₁H₁₈O would have an exact mass of 166.1358. A low-resolution instrument would not be able to differentiate between these, but an HRMS instrument easily can. mdpi.com This capability is crucial for unambiguously confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. nist.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve mass resolutions high enough to provide this level of certainty. scispace.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, non-volatile, and thermally labile biomolecules. nist.gov It works by creating a fine mist of charged droplets from a sample solution; as the solvent evaporates, ions are transferred into the gas phase with minimal fragmentation. cdnsciencepub.comuzh.ch This is in contrast to hard ionization methods like EI, which often cause extensive fragmentation of the molecular ion. nist.gov

While ESI-MS is the cornerstone of proteomics and metabolomics, its application to small, nonpolar molecules like this compound is less common. researchgate.netresearchgate.net However, it can be employed, often by forming adducts with cations like sodium ([M+Na]⁺) or protons ([M+H]⁺) to facilitate ionization. uzh.ch The primary advantage of using ESI for a molecule like this compound would be the prominent observation of the molecular ion or a pseudomolecular ion, which simplifies the determination of molecular weight, especially in complex mixtures where fragmentation patterns might overlap. nist.gov Coupling ESI with tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation for structural elucidation. cdnsciencepub.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. rigaku.com It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.gov For a molecule like this compound, which can exist as multiple stereoisomers (e.g., cis and trans ring fusions, as well as enantiomers), X-ray crystallography is the definitive method for structural assignment. mdpi.comcdnsciencepub.com

The process requires a single crystal of high quality. rigaku.com This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is measured. mdpi.comresearchgate.net The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined. rigaku.com This allows for the direct visualization of the molecule's conformation and the relative orientation of its constituent parts, such as the fusion of the two six-membered rings in the decalin system. While several studies report the synthesis and spectroscopic characterization of this compound isomers, a published single-crystal X-ray structure was not identified in the surveyed literature. mdpi.comresearchgate.netcdnsciencepub.com Should such a crystal be obtained, this technique would provide incontrovertible proof of its specific stereochemical configuration. mdpi.commsu.edu

Other Advanced Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uzh.chup.ac.za For organic molecules, the most important transitions involve the promotion of electrons from π bonding orbitals and non-bonding (n) orbitals to π* anti-bonding orbitals. acs.org The carbonyl groups (C=O) in this compound contain both π bonds and non-bonding electrons on the oxygen atoms, making them chromophores that absorb UV radiation. acs.org Saturated ketones typically exhibit a weak absorption band corresponding to the forbidden n→π* transition in the range of 270-300 nm. uzh.ch Because this compound contains two isolated ketone functional groups, its UV-Vis spectrum would be expected to show absorptions in this region. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent and the specific conformation of the molecule. core.ac.uk

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. Current time information in Bangalore, IN. It is exceptionally sensitive to the local chemical environment of the Mössbauer-active nucleus, providing information about oxidation state, spin state, and coordination geometry. mdpi.comresearchgate.net This technique is not directly applicable to this compound itself, as it lacks a Mössbauer-active isotope. However, it is highly relevant for studying organometallic complexes where this compound or related β-diketonate ligands are coordinated to a metal center like iron. mdpi.comresearchgate.net For example, studies on iron(III) diketone complexes show characteristic isomer shifts and quadrupole splittings that are interpreted in terms of the electronic structure and bonding within the complex. mdpi.com

Hyperspectral imaging combines digital imaging with spectroscopy to obtain both spatial and spectral information from an object. google.com A hyperspectral camera captures image data across a large number of contiguous and narrow spectral bands, allowing for the identification and mapping of chemical composition. nih.gov While traditional spectroscopy provides an average spectrum from a bulk sample, hyperspectral imaging creates a "chemical map," where each pixel contains a full spectrum. This technique is a powerful non-destructive tool for analyzing the distribution of components in heterogeneous samples, such as in food quality control, pharmaceuticals, and material science. nih.gov For a pure sample of this compound, its utility would be limited. However, in a reaction mixture or a formulated product, hyperspectral imaging could be used to spatially resolve and identify this compound from starting materials, byproducts, or other components based on their unique spectral signatures. cdnsciencepub.com

Computational Chemistry Approaches to 1,5 Decalindione Systems

Quantum Chemical Investigations

Quantum chemical methods, rooted in solving the Schrödinger equation, provide a detailed description of the electronic behavior within a molecule. mpg.de These approaches are fundamental to understanding the intrinsic properties of 1,5-decalindione.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined using functionals of the spatially dependent electron density. mpg.dewikipedia.org This approach is computationally more feasible than traditional wavefunction-based methods, making it suitable for molecules the size of this compound. mpg.de

For this compound, DFT calculations can elucidate its electronic structure and reactivity. Key properties derived from DFT include the ground-state electron density, which in turn determines the external potential and all other physical properties of the system. mpg.descispace.com Reactivity indicators can be calculated and analyzed. For example, mapping the electrostatic potential onto the electron density surface reveals regions susceptible to nucleophilic or electrophilic attack. The energies and shapes of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set to solve the Kohn-Sham equations for the system. wikipedia.orgscm.com The results would provide insights into the molecule's stability, electronic properties, and the reactivity of the two ketone functional groups within the decalin framework.

Table 1: Conceptual DFT-Calculated Properties for this compound
Calculated PropertySignificance for this compound
Ground State EnergyIndicates the thermodynamic stability of different isomers (e.g., cis vs. trans).
Electron Density DistributionHighlights the electron-rich carbonyl oxygen atoms and electron-deficient carbonyl carbon atoms.
HOMO-LUMO GapProvides an estimate of the energy required for electronic excitation and relates to chemical hardness and stability. scispace.com
Electrostatic Potential (ESP) MapVisually identifies sites for electrophilic and nucleophilic attack, guiding predictions of reaction chemistry.
Mulliken or NBO ChargesQuantifies the partial charges on each atom, offering a numerical view of the polarity of the C=O bonds.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. chemrxiv.org Computational methods are uniquely capable of locating and characterizing these fleeting structures. schrodinger.com For reactions involving this compound, such as reduction, enolization, or aldol-type reactions, computational tools can predict the geometry and energy of the relevant transition states.

Various algorithms, such as the synchronous transit-guided quasi-Newton (QST) methods or the nudged elastic band (NEB) method, can be employed to locate a transition state structure starting from the reactant and product geometries. numberanalytics.com Once a candidate TS structure is found, its validity is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com Recent advancements have incorporated machine learning to accelerate the prediction of TS structures, reducing the high computational cost associated with traditional search methods. researchgate.net Calculating the energy difference between the reactants and the transition state yields the activation energy barrier, a critical parameter for determining reaction rates. numberanalytics.com

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule. utexas.edu A linear combination of atomic orbitals (LCAO) is used to construct the molecular orbitals. mit.edu These MOs are of two primary types: bonding orbitals, which are lower in energy than the constituent atomic orbitals and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei. brsnc.inwikipedia.org

An MO analysis of this compound would provide a detailed picture of its bonding. The theory explains the nature of the sigma (σ) bonds that form the decalin framework and the sigma and pi (π) bonds within the two carbonyl groups. The interaction between the carbonyl π-systems and the adjacent σ-bonds of the decalin rings can be investigated. The HOMO is typically associated with the lone pairs on the oxygen atoms, while the LUMO is the π* antibonding orbital of the C=O bonds. The energies and spatial distributions of these and other MOs are key to understanding the molecule's electronic spectra and its behavior in chemical reactions. The bond order, which indicates the number of bonds between a pair of atoms, can also be calculated to quantify bond strengths. brsnc.in

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are highly accurate, their computational cost can be prohibitive for studying large systems or long-timescale phenomena. Molecular mechanics and dynamics offer a computationally efficient alternative by using classical physics to model molecular systems. researchgate.net

The decalin ring system of this compound can exist in various conformations, primarily based on the cis or trans fusion of the two six-membered rings. Each of these isomers has multiple chair and boat-like conformations, leading to a complex potential energy surface. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them (saddle points). ethz.ch

Molecular mechanics calculations can systematically explore the conformational space by rotating dihedral angles and minimizing the energy to find stable structures. The resulting data can be used to construct a conformational energy landscape, a plot that represents the energy of the system as a function of specific geometric degrees of freedom. nih.govbiorxiv.org These landscapes reveal the relative populations of different conformers at thermal equilibrium and the pathways for conformational interconversion. biorxiv.orgnih.gov Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms over time, can also be used to explore the energy landscape by simulating the molecule's dynamic behavior at a given temperature. nih.govresearchgate.net

Table 2: Key Aspects of Conformational Analysis for this compound
AspectDescriptionComputational Method
Isomer StabilityDetermining the relative energies of cis- and trans-1,5-decalindione and their various conformers.Molecular Mechanics, DFT
Energy MinimaIdentifying all stable low-energy conformations, such as chair-chair, boat-chair, etc.Systematic Conformational Search, Energy Minimization
Transition StatesLocating the energy barriers for ring-flipping and other conformational changes.Transition State Search Algorithms
Energy LandscapeVisualizing the potential energy surface to understand conformational pathways and populations. nih.govchemrxiv.orgPotential Energy Scans, MD Simulations

Molecular mechanics and molecular dynamics simulations rely on a set of empirical potential energy functions and parameters known as a force field. researchgate.net A force field describes the energy of a molecule as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net

While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their accuracy for a specific molecule like this compound depends on whether the parameters for its specific functional groups and ring systems are well-calibrated. wustl.edunih.gov For novel or unusual systems, new force field parameters may need to be developed. nih.gov This process typically involves fitting the force field parameters to reproduce high-level quantum chemical data (e.g., geometries, vibrational frequencies, energy profiles) or experimental data (e.g., crystal structures, thermodynamic properties). nih.gov

For the decalin system, the force field must accurately represent the potential energy associated with the ring conformations and the barriers between them. The parameters for the ketone groups must also be robust. Validation of a force field for this compound would involve comparing the results of MD simulations against known experimental data, such as crystal structures or NMR-derived conformational preferences, to ensure the model's predictive power. nih.gov

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters of molecules like this compound. These methods allow for the calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be compared with experimental results to confirm molecular structures and understand their electronic properties.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are commonly employed for these predictions. For instance, the geometry of a molecule can be optimized at a specific level of theory, and subsequently, spectroscopic parameters can be calculated. In the context of complex molecular systems, theoretical predictions of spectroscopic parameters are often confirmed by experimental spectra.

While specific computational studies exclusively detailing the theoretical spectroscopic parameters of this compound are not abundant in the provided search results, the general methodologies are well-established. For example, a study on other complex molecules involved initial geometry optimization using molecular mechanics (MM+ force field), followed by ab initio calculations with the Gaussian 09 program. The geometries were optimized at the 3-21G* level, and a final refinement was performed using a single point calculation at the B3LYP/6-31G* level. scirp.org This approach could be readily applied to this compound to predict its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies.

The predicted spectroscopic data would be instrumental in analyzing the different isomers of this compound, such as the cis and trans forms, and understanding the influence of the fused ring system on the chemical environment of the carbonyl groups and adjacent protons.

Table 1: Illustrative Example of Theoretically Predicted Spectroscopic Data for a Complex Molecule (General Methodology)

ParameterComputational MethodPredicted Value
Geometry OptimizationMM+ force field, then 3-21GOptimized Coordinates
Final Energy CalculationB3LYP/6-31GSingle Point Energy
¹H NMR Chemical ShiftsGIAO-DFT(Example) δ 2.5-3.0 ppm (CH₂)
¹³C NMR Chemical ShiftsGIAO-DFT(Example) δ ~210 ppm (C=O)
IR Vibrational FrequenciesDFT(Example) ν ~1710 cm⁻¹ (C=O stretch)

Note: The values in this table are illustrative examples of what could be obtained for this compound using standard computational methods and are not based on actual published data for this specific compound.

Chemoinformatic Approaches for Structure-Reactivity Relationships

Chemoinformatics applies computational methods to analyze and predict the properties of chemical compounds based on their structure. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models. chemrxiv.org These models establish a mathematical correlation between the chemical structure and the biological activity or chemical reactivity of a series of compounds. libretexts.orgnih.gov

For a compound like this compound, chemoinformatic approaches can be used to predict its reactivity in various chemical transformations or to design derivatives with specific desired properties. The process typically involves several steps:

Data Collection : A dataset of molecules with known reactivity or activity is compiled. In the case of this compound, this could involve its derivatives and their corresponding reaction rates or equilibrium constants.

Descriptor Calculation : A wide range of numerical descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors. nih.gov Software like PaDEL Descriptor can be used for this purpose. nih.gov

Model Development : Statistical methods such as multiple linear regression (MLR), multiple non-linear regression (MNLR), or artificial neural networks (ANN) are used to build a model that links the descriptors to the observed reactivity. chemmethod.com

Model Validation : The predictive power of the model is assessed using internal and external validation techniques, such as cross-validation (e.g., leave-one-out) and prediction for a test set of compounds not used in model development. nih.govchemmethod.com

While specific QSAR or QSRR studies focused solely on this compound were not identified in the search results, the general applicability of these methods is well-documented for various classes of organic compounds. nih.govnih.govtiikmpublishing.comjmchemsci.com For instance, QSAR models have been developed to predict the inhibitory activity of various compounds against biological targets, and these models rely on descriptors that quantify molecular properties. nih.govjmchemsci.com A QSRR study on benzhydrylium ions demonstrated a workflow for predicting reactivity parameters from structural information alone, enabling real-time predictions. chemrxiv.org

In the context of this compound, a QSRR model could be developed to predict, for example, the pKa of the α-protons or the susceptibility of the carbonyl groups to nucleophilic attack based on the substitution pattern on the decalin ring. Such models would be invaluable in synthetic planning and in the rational design of new catalysts or reagents that interact with the 1,5-dione system.

Table 2: Common Molecular Descriptors Used in QSAR/QSRR Studies

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular weight, atom counts, bond countsBasic molecular composition
Topological Connectivity indices, Balaban indexMolecular branching and shape
Geometrical (3D) Molecular surface area, volumeThree-dimensional size and shape
Electronic HOMO/LUMO energies, dipole momentElectron distribution and reactivity
Physicochemical LogP, polarizabilityHydrophobicity and polarizability

This table illustrates the types of descriptors that would be calculated for this compound and its derivatives in a chemoinformatic study.

Advanced Synthetic Applications and Structural Analogues of 1,5 Decalindione

1,5-Decalindione as a Key Intermediate in Complex Molecule Synthesis

The inherent structural features of this compound make it an ideal starting point for the synthesis of intricate molecular targets. Its two ketone functionalities and defined stereochemistry provide multiple reaction sites for elaboration and annulation reactions.

Precursors for Steroidal and Polycyclic Natural Products

This compound serves as a foundational scaffold in the total synthesis of steroids and other polycyclic natural products. The historical Robinson annulation, a classic method for the formation of six-membered rings, has been instrumental in building the characteristic tetracyclic core of steroids. oalib.com Early strategies in steroid synthesis, developed by pioneers like Robinson, utilized diones in schemes to construct the cyclopentanophenanthrene skeleton. oalib.com These methods often involve the reaction of a decalindione derivative with an appropriate acyclic partner to build the A and B rings of the steroid nucleus, which can then be further elaborated to the full ABD or ABCD ring system. oalib.com The versatility of this approach also allows for the synthesis of heterocyclic steroid analogues by employing heterocyclic variants of the reacting partners. oalib.com

The application of decalindione scaffolds extends beyond steroids to a broader range of polycyclic natural products. nih.govresearchgate.netnih.govresearchgate.net The synthesis of these complex molecules often relies on the ability to construct multiple rings in a controlled manner, a process for which this compound is well-suited.

Construction of Contiguous Stereogenic Quaternary Carbon Centers

One of the most significant challenges in modern organic synthesis is the creation of contiguous stereogenic quaternary carbon centers—carbon atoms bonded to four other carbon atoms in a stereochemically defined manner. nih.govresearchgate.net The steric hindrance associated with these centers makes their construction notoriously difficult. researchgate.net Various synthetic strategies have been developed to address this challenge, including intramolecular Diels-Alder reactions, nih.gov [2+2] photocycloadditions, and tandem cyclization reactions. nih.govnih.gov

While direct examples of using this compound to create such centers are not prominently featured in the provided search results, the synthesis of complex polycyclic systems often necessitates the formation of these challenging motifs. researchgate.net The rigid decalindione framework can serve as a platform to control the stereochemical outcome of reactions that generate these quaternary centers on appended ring systems.

Total Synthesis Strategies Utilizing Decalindione Scaffolds

The total synthesis of complex natural products often employs strategic disconnections that lead back to simpler, readily available starting materials. scripps.edu Decalindione scaffolds are frequently identified as key intermediates in these retrosynthetic analyses due to their utility in convergent synthesis strategies. escholarship.org A convergent approach, where different fragments of a target molecule are synthesized separately before being joined together, is often more efficient than a linear synthesis.

Flexible synthetic strategies have been developed that allow for the construction of a variety of natural product scaffolds from a common intermediate. nih.gov For instance, a strategy for the diversity-oriented synthesis of macrocyclic scaffolds has been reported, highlighting the importance of versatile building blocks in creating libraries of structurally diverse compounds. nih.gov While not directly mentioning this compound, these principles underscore the value of such foundational scaffolds in modern synthetic chemistry.

Synthesis of Fused Polycyclic Systems and Heterocyclic Analogues

The reactivity of the dicarbonyl system in this compound allows for its elaboration into more complex fused polycyclic and heterocyclic structures.

Tricyclic and Tetracyclic Compounds derived from Decalindiones

Research has demonstrated the successful synthesis of tricyclic and tetracyclic compounds starting from 1,3-decalindiones, which are structural isomers of this compound. oalib.com In these syntheses, the decalindione undergoes a Michael addition reaction with α,β-unsaturated ketones, such as 2-acetyl-2-cyclohexenones, to form tricyclic adducts. oalib.comscirp.org Subsequent dehydration of these tricyclic intermediates leads to the formation of tetracyclic compounds. oalib.comscirp.org This methodology provides a direct route to polycyclic systems that can serve as precursors to modified steroids or other biologically active molecules. oalib.com Similar strategies can be envisioned for this compound, leveraging its dicarbonyl nature for annulation reactions. The synthesis of various tricyclic systems has been a focus of research for applications such as steroid 5α-reductase inhibitors. nih.gov

Derivatization for Functional Material Precursors (e.g., Polyketides, 1,5-Polyols)

The functional groups within this compound can be chemically modified to produce precursors for functional materials like polyketides and 1,5-polyols.

Polyketides are a large class of natural products with diverse biological activities. nih.govnih.gov Their biosynthesis involves the sequential condensation of small carboxylic acid units. The derivatization of this compound could potentially provide access to complex polyketide-like structures through controlled aldol (B89426) reactions and subsequent modifications.

The synthesis of 1,5-polyols, which are characterized by hydroxyl groups on every other carbon atom, presents a significant synthetic challenge due to the need for remote stereocontrol. rsc.orgnih.gov These motifs are found in a number of bioactive natural products. rsc.org Iterative strategies, such as the homologation of boronic esters, have been developed for the stereocontrolled synthesis of 1,5-polyols. nih.gov The 1,5-dicarbonyl relationship in decalindione provides a structural template that, through reduction and other functional group manipulations, could be transformed into a 1,5-diol segment within a larger molecule. Catalytic enantioselective cascade reactions are also powerful tools for creating multiple alcohol functionalities and are applicable to the synthesis of 1,3-polyols, a related structural motif. rsc.org

Substrate Design for Catalytic and Biocatalytic Processes

The design and use of specific substrates are fundamental to understanding and harnessing the power of catalytic and biocatalytic reactions. Prochiral molecules, particularly those with rigid, well-defined structures like this compound and its isomers, serve as exceptional tools for probing the active sites of catalysts and enzymes. Their conformational rigidity limits the number of possible binding modes, allowing for a clearer interpretation of how a catalyst's structure influences the stereochemical outcome of a reaction. The study of such substrates is crucial for developing predictive models for catalyst behavior and for the targeted synthesis of chiral molecules.

In biocatalysis, enzymes such as dehydrogenases are widely used for the asymmetric reduction of ketones to produce optically pure chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. bibliotekanauki.pl These enzymatic reactions are noted for their high degree of selectivity, including chemoselectivity, regioselectivity, and stereoselectivity. bibliotekanauki.pl The ability of an enzyme to differentiate between two identical functional groups (enantiotopic groups) within a symmetrical molecule is a key aspect of their utility.

A systematic investigation into the behavior of decalindiones as substrates for the enzyme Horse Liver Alcohol Dehydrogenase (HLADH) highlights the principle of substrate design. cdnsciencepub.com In this research, a series of ten different decalindione isomers were prepared specifically to evaluate the stereospecificity of HLADH-catalyzed reductions. cdnsciencepub.com The goal of such studies is to understand how the enzyme's active site accommodates different but related symmetrical diketones, thereby enabling the predictable production of valuable chiral synthons. cdnsciencepub.com

The choice of biocatalyst is critical, as different enzymes can exhibit opposite selectivity toward the same substrate. For instance, the microbial reduction of cis-2,7-decalindione using the yeast Rhodotorula rubra preferentially reduces the pro-S carbonyl group to yield (−)-(7S,9R,10S)-7-hydroxy-cis-2-decalone with high optical purity. oup.com In contrast, reduction of the same diketone mediated by Horse Liver Alcohol Dehydrogenase (HLADH) results in the reduction of the enantiotopic pro-R carbonyl group, affording the opposite enantiomer, (—)-(7R,9S,10R)-7-hydroxy-cis-2-decalone. oup.com This demonstrates how designing a study around a specific substrate scaffold allows for the selection of an appropriate biocatalyst to obtain a desired chiral product.

Similarly, in a separate study, a symmetrical decalindione was reduced by HLADH with concurrent regio- and stereospecificity, producing (1S,6R,8S)-8-hydroxy-bicyclo[4.4.0]decan-3-one in 60% yield and high enantiomeric purity. tue.nl These examples underscore how decalindione frameworks are used as model substrates to map the selectivity of various biocatalysts.

The following table summarizes key findings from biocatalytic reduction studies on decalindione isomers, illustrating the principles of substrate design.

BiocatalystSubstrateKey FindingProduct Description
Rhodotorula rubracis-2,7-DecalindionePreferential reduction of the pro-S carbonyl group. oup.com(−)-(7S,9R,10S)-7-hydroxy-cis-2-decalone
Horse Liver Alcohol Dehydrogenase (HLADH)cis-2,7-DecalindionePreferential reduction of the enantiotopic pro-R carbonyl group. oup.com(—)-(7R,9S,10R)-7-hydroxy-cis-2-decalone
Horse Liver Alcohol Dehydrogenase (HLADH)Symmetrical DecalindioneHigh regio- and stereospecific reduction. tue.nl(1S,6R,8S)-8-hydroxy-bicyclo[4.4.0]decan-3-one

In addition to biocatalysis, chemical catalytic hydrogenation is a powerful method for the reduction of ketones. tcichemicals.comlibretexts.org This process typically employs heterogeneous catalysts, such as palladium or platinum on a carbon support (Pd/C or Pt/C), and proceeds via the syn-addition of two hydrogen atoms to the carbonyl group. libretexts.orgmasterorganicchemistry.com While specific studies on the catalytic hydrogenation of this compound are not extensively detailed, the principles of stereoselective reduction would apply, leading to various stereoisomers of 1,5-decalindiol (B8816051) depending on the catalyst and reaction conditions chosen.

Future Research Directions and Emerging Opportunities in 1,5 Decalindione Chemistry

Development of Sustainable and Green Synthetic Methodologies

The imperative to develop environmentally responsible chemical processes is a major driver of contemporary research. royalsocietypublishing.orgnih.govresearchgate.net For 1,5-decalindione and its derivatives, this translates to a focus on "green" synthetic approaches that minimize waste, reduce energy consumption, and utilize non-hazardous materials. royalsocietypublishing.orgmdpi.com Key areas of development include:

Atom Economy: Future syntheses will prioritize reactions with high atom economy, such as cycloadditions and multicomponent reactions, to maximize the incorporation of starting materials into the final product, thereby reducing waste. ijnc.ir

Green Solvents and Catalysts: A significant shift towards the use of water, ionic liquids, and deep eutectic solvents as reaction media is anticipated. royalsocietypublishing.orgresearchgate.netmdpi.comnih.gov These greener solvents can often enhance reaction rates and selectivity while being more environmentally friendly than traditional organic solvents. nih.gov The development of reusable, solid-supported catalysts and biocatalysts also aligns with green chemistry principles. royalsocietypublishing.orgresearchgate.net

Solvent-Free Conditions: Mechanochemical methods, like ball milling, offer a promising solvent-free alternative for conducting reactions, reducing both environmental impact and the need for purification. ijnc.ir

Energy Efficiency: The exploration of energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis is expected to grow. mdpi.com These methods can often accelerate reaction times and improve yields.

A recent study on the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives highlights the potential of using a reusable nanomaterial catalyst in water, showcasing a highly efficient and green approach. researchgate.net Similarly, the use of deep eutectic solvents has been successfully demonstrated in the synthesis of thiazolidinedione derivatives, where the solvent also acts as a catalyst. nih.gov These examples underscore the trend towards integrating sustainable practices into the synthesis of complex heterocyclic compounds, a direction highly relevant for the future of this compound chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis with flow chemistry and automated platforms represents a significant leap towards more efficient, scalable, and safer chemical manufacturing. mit.edubeilstein-journals.orgrsc.org Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles. syrris.comrsc.org

Key opportunities in this area include:

Reaction Optimization: Automated flow systems enable high-throughput screening of reaction conditions, allowing for the rapid optimization of yield and selectivity in the synthesis of this compound derivatives. syrris.com

Scalability: Flow chemistry provides a direct route for scaling up the production of target molecules without the need for extensive re-optimization. syrris.com This is particularly valuable for the synthesis of important building blocks like the Wieland-Miescher ketone. acs.org

Multi-step Synthesis: The automation of multi-step synthetic sequences in a continuous flow setup can significantly streamline the production of complex molecules derived from this compound. beilstein-journals.org

Integration with Artificial Intelligence: The combination of automated synthesis platforms with artificial intelligence and machine learning algorithms can facilitate predictive synthesis planning and autonomous reaction optimization. mit.edursc.org

A notable example is the development of a polymer-supported organocatalyst for asymmetric Robinson annulations in continuous flow, which enabled the large-scale preparation of the Wieland-Miescher ketone with short residence times and excellent enantioselectivity. acs.org This demonstrates the power of combining heterogeneous catalysis with flow technology for the efficient synthesis of chiral building blocks.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of new catalytic systems is crucial for achieving high levels of stereoselectivity and regioselectivity in reactions involving this compound, a key aspect in the synthesis of biologically active compounds and complex materials. nih.govnih.govrsc.org

Future research in this area will likely focus on:

Organocatalysis: The use of small organic molecules as catalysts continues to be a vibrant area of research. nih.gov Proline and its derivatives, for instance, have been successfully used to catalyze asymmetric Robinson annulation reactions, yielding enantiomerically enriched products. wikipedia.orgmasterorganicchemistry.com The development of novel, recoverable organocatalysts, such as amino acid salts absorbed on silica (B1680970) gel, offers a promising avenue for sustainable and efficient asymmetric synthesis. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. Exploring the use of enzymes for the synthesis and transformation of this compound derivatives is an emerging area with significant potential.

Metal-Based Catalysis: Transition metal catalysts are highly effective for a wide range of organic transformations. nih.gov Research is ongoing to develop new metal-based catalysts with improved activity, selectivity, and stability for reactions such as cross-coupling, hydrogenation, and oxidation involving this compound scaffolds. mdpi.com The use of metal-organic frameworks (MOFs) as reusable catalysts is also a promising green approach. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Applying this technology to reactions involving this compound could open up new synthetic pathways to novel derivatives.

The development of an aza-Robinson annulation strategy using a combination of a base and a Brønsted acid to access fused bicyclic amides highlights the innovative use of catalytic systems to create complex molecular architectures. acs.org

Advanced Computational Design of Functionalized Decalindione Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for predicting molecular properties and guiding experimental design. nih.govjmchemsci.comrsc.orgias.ac.in

For this compound chemistry, computational approaches can be applied to:

Predicting Reactivity and Selectivity: DFT calculations can be used to model reaction pathways and transition states, providing insights into the factors that control reactivity and stereoselectivity. nih.gov This information can guide the choice of reagents, catalysts, and reaction conditions to achieve desired outcomes.

Designing Novel Derivatives: By calculating the electronic and steric properties of virtual compounds, researchers can design new this compound derivatives with specific functionalities and predicted activities before embarking on their synthesis. ias.ac.in

Understanding Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms, such as those involved in catalytic cycles, helping to rationalize experimental observations and design more efficient catalytic systems. researchgate.net

In Silico Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for potential biological activity or material properties, prioritizing synthetic targets. jmchemsci.com

Recent studies have demonstrated the power of combining computational design with synthesis and biological evaluation. For example, in the development of novel antidiabetic agents, DFT studies were used to understand the reactivity of the designed molecules, complementing the experimental findings. nih.gov

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly and recognition. fiveable.mewikipedia.org The rigid, well-defined scaffold of this compound makes it an attractive building block for the construction of complex supramolecular architectures and host-guest systems. nptel.ac.inuclouvain.be

Emerging opportunities in this field include:

Molecular Scaffolding: The this compound core can serve as a rigid framework for the precise positioning of functional groups capable of engaging in specific non-covalent interactions, such as hydrogen bonding or π-π stacking. wikipedia.org

Host-Guest Chemistry: By incorporating recognition sites, this compound derivatives can be designed as host molecules for the selective binding of specific guest molecules, with potential applications in sensing, catalysis, and drug delivery. wikipedia.orgnptel.ac.in

Self-Assembly: Functionalized 1,5-decalindiones can be designed to self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels, with potential applications in materials science and nanotechnology. wikipedia.org

Molecular Machines: The conformational properties of the decalindione framework could be exploited in the design of molecular switches and machines that respond to external stimuli.

The use of 1,3,5-triazines as building blocks for oligomers with specific molecular recognition and self-assembly properties illustrates the potential of using well-defined cyclic structures in supramolecular chemistry. rsc.org

Interdisciplinary Research with Materials Science and Chemical Biology (focused on synthetic utility and methodology development)

The versatility of the this compound scaffold makes it a valuable platform for interdisciplinary research, bridging synthetic organic chemistry with materials science and chemical biology. uniroma2.itusc.esiisertvm.ac.instevens.edumit.edu

Materials Science: The incorporation of this compound units into polymers or other materials can impart specific properties, such as thermal stability, rigidity, or chirality. The development of new synthetic methodologies for preparing functionalized decalindiones is key to creating novel materials with tailored characteristics. uniroma2.it

Chemical Biology: this compound derivatives can be used as molecular probes to study biological processes or as scaffolds for the development of new therapeutic agents. The synthetic challenge lies in developing methods to introduce biocompatible functional groups and to control the stereochemistry of these molecules to ensure specific interactions with biological targets. researchgate.net

The development of synthetic strategies for creating complex, polycyclic natural products often drives innovation in synthetic methodology, which can then be applied to broader interdisciplinary fields. wikipedia.org

Q & A

Q. What structural features of this compound derivatives influence their binding affinity to target receptors?

  • Methodological Answer : Key structural determinants include halogen substituents (e.g., Cl, Br) at the R2 position, which enhance halogen bonding with residues in the ABL kinase active site. Computational docking studies (e.g., Autodock Vina) reveal that σ-hole interactions and hydrogen bonding with residues like Thr315 are critical for high-affinity binding . Comparative analysis of analogues in Table 5 highlights the role of steric compatibility and hydrophobic interactions .

Advanced Research Questions

Q. What computational strategies best predict the binding modes and affinities of this compound ligands to mutant kinases?

  • Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, combined with scoring functions like AutoDock Vina, improve prediction accuracy for T315I mutant ABL kinase. Docking results for 1,5-DS-T ligands show higher affinity for 4TWP (T315I mutant) than 2HZI (wild-type), validated via molecular dynamics simulations and free-energy calculations (e.g., MM/GBSA). Visual analysis of binding poses and RMSD comparisons with reference ligands (e.g., AXI, JIN) are critical .

Q. How can discrepancies between enzyme assay and LC-MS measurements of this compound in saliva be resolved?

  • Methodological Answer : Discrepancies arise from matrix-specific interference (e.g., salivary glucose or monosaccharides). Researchers should: (i) Use LC-MS as the gold standard for saliva due to its specificity. (ii) Optimize enzyme assay protocols by pre-treating saliva with glucose oxidase to eliminate interference. (iii) Apply Bland-Altman analysis to quantify bias (e.g., mean difference = 3.0 mg/L) and establish 95% limits of agreement (-0.2–6.1 mg/L) .

Q. What experimental designs are recommended for in vivo studies of this compound pharmacokinetics?

  • Methodological Answer : Ethical guidelines require IRB approval and adherence to ARRIVE 2.0 standards. Studies should: (i) Use radiolabeled this compound to track distribution via PET/CT. (ii) Collect serial blood/saliva samples for LC-MS analysis at defined intervals. (iii) Include control groups to assess off-target effects. Data must be reported with standard deviations and confidence intervals .

Q. How should researchers address contradictions in reported binding affinities of this compound derivatives across studies?

  • Methodological Answer : Contradictions often stem from differences in docking software, scoring functions, or experimental conditions (e.g., buffer pH). To mitigate: (i) Re-analyze raw data using unified protocols (e.g., same receptor PDB files). (ii) Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). (iii) Report Ki values with error margins and reference ligands (e.g., imatinib) for benchmarking .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity assays?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) are preferred for IC50 determination. For multi-variable datasets (e.g., enzyme activity vs. pH/temperature), multivariate ANOVA with post-hoc Tukey tests identifies significant interactions. Outliers should be assessed via Grubbs’ test, and p-values < 0.05 considered significant .

Q. How can computational and experimental data be integrated to optimize this compound derivatives for clinical use?

  • Methodological Answer : Implement a feedback loop: (i) Use docking results to prioritize derivatives with high predicted affinity. (ii) Synthesize and test top candidates in vitro (e.g., kinase inhibition assays). (iii) Refine computational models using experimental Ki values. (iv) Apply machine learning (e.g., random forest) to identify QSAR patterns .

Q. What novel therapeutic applications are emerging for this compound based on recent mechanistic studies?

  • Methodological Answer : Beyond kinase inhibition, recent studies suggest:
    (i) Anti-inflammatory effects via NF-κB pathway modulation (validate with ELISA for TNF-α/IL-6).
    (ii) Anticancer synergy with checkpoint inhibitors (test in co-culture models).
    (iii) Neuroprotective roles in amyloid-β aggregation (assess via Thioflavin T assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.